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Compound of Interest

Compound Name:
(1r,2r)-n,n'-dimethyl-1,2-

cyclohexanediamine

Cat. No.: B118458 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine is a chiral diamine that has garnered

significant attention in the fields of asymmetric synthesis and catalysis. Its rigid cyclohexane

backbone and chiral centers make it a valuable ligand for a variety of metal-catalyzed

reactions, enabling the stereoselective synthesis of complex molecules. This guide provides a

detailed overview of its structural properties, supported by spectroscopic and crystallographic

data, along with representative experimental protocols for its characterization.

Core Structural and Physical Properties
(1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine is a C2-symmetric molecule.[1] This

symmetry, arising from the specific stereochemistry of the two chiral centers on the

cyclohexane ring, is crucial for its effectiveness in inducing chirality in chemical

transformations. The molecule can exist as a white to light yellow crystalline powder or a

colorless liquid.[2][3]
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Property Value Reference

Molecular Formula C₈H₁₈N₂ [2]

Molecular Weight 142.24 g/mol [2]

CAS Number 68737-65-5 [2]

Appearance White solid or colorless liquid [2]

Melting Point 39-44 °C [4][5]

Boiling Point ~186.8 °C at 760 mmHg [3]

Density ~0.902 g/cm³ [4]

Optical Activity
[α]²⁰/D -145±5° (c=4.47 in

chloroform)
[4][5]

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating

the structure of organic molecules. The ¹H and ¹³C NMR spectra of (1R,2R)-N,N'-dimethyl-1,2-
cyclohexanediamine provide key information about its molecular framework.

¹H and ¹³C NMR Data
The following table summarizes the key NMR data for (1R,2R)-N,N'-dimethyl-1,2-
cyclohexanediamine, as reported in the literature. The spectra are typically recorded in

deuterated chloroform (CDCl₃).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.chemimpex.com/products/33340
https://www.chemimpex.com/products/33340
https://www.chemimpex.com/products/33340
https://www.chemimpex.com/products/33340
https://www.chemdad.com/index.php?c=article&id=55109
https://www.sigmaaldrich.com/US/en/product/aldrich/671274
https://www.nbinno.com/article/pharmaceutical-intermediates/understanding-properties-applications-1r-2r-n-n-dimethyl-1-2-cyclohexanediamine-pn
https://www.chemdad.com/index.php?c=article&id=55109
https://www.chemdad.com/index.php?c=article&id=55109
https://www.sigmaaldrich.com/US/en/product/aldrich/671274
https://www.benchchem.com/product/b118458?utm_src=pdf-body
https://www.benchchem.com/product/b118458?utm_src=pdf-body
https://www.benchchem.com/product/b118458?utm_src=pdf-body
https://www.benchchem.com/product/b118458?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118458?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR (500.1

MHz, CDCl₃)

Chemical Shift

(δ) / ppm
Multiplicity Integration Assignment

2.33 s 6H NCH₃

2.02–2.06 m 2H CHN

1.93–2.00 m 2H CHCHN

1.68–1.75 br 2H NH

1.61–1.67 m 2H CH₂CHCHN

1.13–1.19 m 2H CH₂CHCHN

0.86–0.94 m 2H CH₂CHN

¹³C NMR (100.6

MHz, CDCl₃)

Chemical Shift

(δ) / ppm
Assignment

63.2 CHN

33.7 CH₃

30.8 CH₂CHN

25.0 CH₂CH₂CHN

Data sourced from Strohmann et al. (2008).[1]

Crystallographic Data
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a

molecule in the solid state. The crystal structure of (1R,2R)-N,N'-dimethyl-1,2-
cyclohexanediamine reveals a chair conformation for the cyclohexane ring with the amino

groups in equatorial positions.[1] This arrangement minimizes steric hindrance and is a key

feature of its effectiveness as a chiral ligand.
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Crystallographic Parameter Value Reference

Crystal System Orthorhombic [1]

Space Group P222 [1]

Unit Cell Dimensions a = 7.552 (4) Å [1]

b = 8.521 (5) Å [1]

c = 14.142 (8) Å [1]

Volume 910.0 (8) Å³ [1]

Z 4 [1]

Experimental Protocols
The following sections provide detailed, representative methodologies for the key experiments

used to characterize (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine.

Synthesis of (1R,2R)-N,N'-dimethyl-1,2-
cyclohexanediamine
A common synthetic route to (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine starts from

cyclohexene oxide.[6] The following is a representative procedure:

Ring-opening of Epoxide: Cyclohexene oxide is reacted with an aqueous solution of

methylamine in a sealed reactor at elevated temperature (e.g., 80 °C) to yield trans-2-

(methylamino)cyclohexanol.[6]

Formation of Aziridine: The resulting amino alcohol undergoes a Mitsunobu reaction to form

the corresponding aziridine, 7-methyl-7-azabicyclo[4.1.0]heptane.[6]

Ring-opening of Aziridine: The aziridine is then subjected to a ring-opening reaction with a

methylamine aqueous solution at a higher temperature (e.g., 110 °C) in a sealed reactor to

yield the final product, (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine.[6]
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Synthesis of (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine

Cyclohexene Oxide trans-2-(methylamino)cyclohexanol
Methylamine (aq)

7-methyl-7-azabicyclo[4.1.0]heptane
Mitsunobu Reaction (1R,2R)-N,N'-dimethyl-

1,2-cyclohexanediamine
Methylamine (aq)

Click to download full resolution via product page

A representative synthetic workflow for (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The following is a general protocol for obtaining ¹H and ¹³C NMR spectra of a small organic

molecule like (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine.

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and

the magnetic field is shimmed to achieve optimal homogeneity.

¹H NMR Acquisition:

A standard one-pulse sequence is typically used.

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and

enhance sensitivity through the Nuclear Overhauser Effect (NOE).
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The spectral width is set to encompass the expected range of carbon chemical shifts (e.g.,

0-220 ppm).

A larger number of scans (e.g., 128 or more) is typically required due to the lower natural

abundance and sensitivity of the ¹³C nucleus.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase

corrected, and baseline corrected to obtain the final spectrum. Chemical shifts are

referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane,

TMS).

Single-Crystal X-ray Diffraction
The following outlines a general procedure for the structural determination of a small organic

molecule by single-crystal X-ray diffraction.[7][8][9]

Crystal Growth: High-quality single crystals are essential. This can be achieved by slow

evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor

diffusion.

Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected

under a microscope and mounted on a goniometer head.

Data Collection:

The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100-173 K)

to minimize thermal vibrations.

The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα

radiation).

The diffraction pattern is recorded on a detector as the crystal is rotated.

Data Reduction: The raw diffraction data is processed to correct for various experimental

factors, and the intensities of the reflections are extracted.

Structure Solution and Refinement:
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The initial positions of the atoms are determined using direct methods or Patterson

methods.

The atomic positions and thermal parameters are refined against the experimental data to

obtain the final crystal structure.

Experimental Workflow for Structural Elucidation

Synthesize or Procure Compound

Grow Single Crystals Prepare Sample for NMR

Perform Single-Crystal
X-ray Diffraction

Determine 3D Structure

Acquire 1H and 13C NMR Spectra

Confirm Molecular Structure

Click to download full resolution via product page

A general workflow for the structural characterization of a small molecule.

Applications in Asymmetric Catalysis
(1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine is widely employed as a chiral ligand in a

variety of asymmetric catalytic reactions.[2] Its ability to form stable complexes with transition

metals, such as copper, is central to its utility.[10]

Copper-Catalyzed Cross-Coupling Reactions
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One of the most significant applications of this diamine is in copper-catalyzed C-N and C-O

cross-coupling reactions.[10] In these reactions, the chiral diamine coordinates to the copper

center, creating a chiral environment that influences the stereochemical outcome of the

reaction. This is particularly valuable in the synthesis of chiral pharmaceuticals and

agrochemicals.

Catalytic Cycle of Copper-Catalyzed Cross-Coupling

Cu(I) Catalyst

Chiral Cu(I) Complex(1R,2R)-N,N'-dimethyl-
1,2-cyclohexanediamine

Oxidative Addition
(with Aryl Halide)

Cu(III) Intermediate

Reductive Elimination
(with Nucleophile)Regeneration

Coupled Product

Click to download full resolution via product page

A simplified signaling pathway for a copper-catalyzed cross-coupling reaction.

In conclusion, (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine is a well-characterized chiral

diamine with a robust structural framework that makes it an indispensable tool in modern

synthetic chemistry. Its structural properties, confirmed by a combination of spectroscopic and

crystallographic techniques, directly contribute to its efficacy as a chiral ligand in asymmetric

catalysis. The detailed understanding of its structure and properties is essential for its effective

application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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